molecular formula C13H16N2O4 B13700512 2-(3,4,5-Trimethoxyphenyl)imidazole-5-methanol

2-(3,4,5-Trimethoxyphenyl)imidazole-5-methanol

Cat. No.: B13700512
M. Wt: 264.28 g/mol
InChI Key: YKRCTDFRGPFYJB-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)imidazole-5-methanol is a synthetic imidazole derivative characterized by a hydroxymethyl group at the 5-position of the imidazole ring and a 3,4,5-trimethoxyphenyl substituent at the 2-position. This structural motif combines the electron-rich aromatic system of the trimethoxyphenyl group with the hydrogen-bonding capability of the methanol moiety, making it a candidate for diverse applications in medicinal chemistry, particularly in targeting proteins with hydrophobic binding pockets . The methanol group enhances solubility compared to non-polar analogs, which may improve pharmacokinetic properties .

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

[2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C13H16N2O4/c1-17-10-4-8(5-11(18-2)12(10)19-3)13-14-6-9(7-16)15-13/h4-6,16H,7H2,1-3H3,(H,14,15)

InChI Key

YKRCTDFRGPFYJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=C(N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(3,4,5-Trimethoxyphenyl)imidazole-5-carboxylic acid.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated trimethoxyphenyl derivatives.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)imidazole-5-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound may also interact with other proteins and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents on Imidazole/Phenyl Key Features Biological Relevance References
2-(3,4,5-Trimethoxyphenyl)imidazole-5-methanol 2-(3,4,5-OMePh), 5-CH2OH High solubility, trimethoxy group for tubulin binding Potential tubulin inhibition
2-(3,5-Difluorophenyl)imidazole-5-methanol 2-(3,5-F2Ph), 5-CH2OH Electron-withdrawing F substituents; reduced lipophilicity Enhanced metabolic stability
2-(6-Methoxy-2-pyridyl)imidazole-5-methanol 2-(6-OMe-pyridyl), 5-CH2OH Pyridyl group improves water solubility; potential for metal coordination Chelation-based drug design
5-Methyl-2-phenyl-1H-imidazole-4-methanol 2-Ph, 4-CH2OH, 5-CH3 Methanol at 4-position; steric hindrance from methyl group Limited target engagement
2-(4-Methylindol-3-yl)imidazol-5-ylmethanone 2-(3,4,5-OMePh), 5-CO-(indole) Methanone replaces methanol; indole enhances hydrophobic interactions Tubulin antagonist (IC50 < 100 nM)

Key Observations:

Trimethoxyphenyl vs.

Methanol vs. Methanone: The hydroxymethyl group in the target compound improves aqueous solubility but may reduce membrane permeability compared to methanone derivatives like the indole-containing analog in , which exhibits stronger tubulin inhibition .

Position of Methanol: The 5-position methanol in the target compound allows for better hydrogen bonding compared to 4-substituted analogs (e.g., 5-methyl-2-phenyl-1H-imidazole-4-methanol), where steric effects from the methyl group limit interactions .

Key Findings:

  • The methanone analog () and Compound II () exhibit stronger tubulin inhibition due to their hydrophobic substituents (indole, methanone), but their lower solubility limits oral bioavailability.
  • The target compound’s methanol group may balance solubility and target engagement, though direct tubulin inhibition data are pending .

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